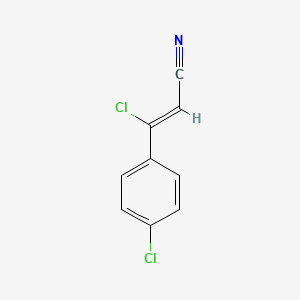

3-Chloro-3-(4-chlorophenyl)acrylonitrile

Descripción

Significance of Acrylonitrile (B1666552) Scaffolds in Organic Synthesis and Materials Science

The acrylonitrile scaffold (CH₂=CHCN) is a cornerstone in the chemical industry, primarily serving as a vital monomer for the production of commercially important polymers. nih.gov Plastics such as polyacrylonitrile, acrylonitrile butadiene styrene (B11656) (ABS), and styrene-acrylonitrile (SAN) are valued for their high strength, thermal stability, and chemical resistance. nih.gov

Beyond polymerization, the acrylonitrile unit is a versatile building block in organic synthesis. The nitrile group can be hydrolyzed to form amides or carboxylic acids, while the vinyl group is susceptible to a variety of addition reactions. nih.gov This reactivity allows for the transformation of acrylonitrile derivatives into a wide array of more complex molecules, including amines, acids, and heterocyclic systems, which are foundational in the development of new pharmaceuticals and other specialty chemicals.

Overview of Halogenated Organic Compounds in Targeted Research

Halogenation—the process of introducing halogen atoms (F, Cl, Br, I) into a molecule—is a powerful strategy in medicinal chemistry and agrochemical research. youtube.com Attaching halogens can profoundly alter a compound's physical and chemical properties. It can increase lipophilicity, which may enhance the ability of a molecule to permeate biological membranes. youtube.com Furthermore, halogens can influence the metabolic stability of a compound and can participate in specific, directed interactions known as halogen bonding, which can improve the binding affinity of a molecule to a biological target like an enzyme or receptor. nrochemistry.com

Due to these effects, many halogenated organic compounds have been developed for targeted applications, including pharmaceuticals, flame retardants, and pesticides. youtube.comwikipedia.org Research into compounds bearing chlorine atoms, in particular, has led to the development of numerous fungicides and insecticides, where the chlorophenyl group is a common structural motif. organic-chemistry.orgorganic-chemistry.org

Contextualization of 3-Chloro-3-(4-chlorophenyl)acrylonitrile within Current Research Trends

This compound (CAS Number: 78583-86-5) is a molecule that embodies the characteristics of both acrylonitrile derivatives and halogenated compounds. Its structure features a central acrylonitrile core, a chlorine atom attached to the double bond, and a 4-chlorophenyl group.

While specific, dedicated research on this exact molecule is limited in publicly available literature, its chemical architecture places it firmly within areas of active investigation. The synthesis of related β-halo-α,β-unsaturated nitriles is an area of interest in organic methodology. One plausible synthetic route for such compounds involves modifications of established organic reactions like the Vilsmeier-Haack reaction, which is used to formylate electron-rich aromatic rings that can then be further elaborated.

The primary context for research into molecules like this compound comes from the field of agrochemicals. A Chinese patent discloses that various "vinyl cyanide compounds" (acrylonitrile derivatives) can be formulated into agents for pest prevention, specifically as sterilants and miticides for agricultural and horticultural use. The combination of the chloro-substituted phenyl ring and the reactive halogenated acrylonitrile core in this compound aligns with the structural features of molecules designed for biological activity. Studies on other chlorophenyl derivatives have demonstrated their potential as antifungal agents, further supporting the rationale for investigating this class of compounds for agrochemical applications. organic-chemistry.org

Therefore, this compound stands as a representative example of a targeted structure, synthesized to explore the potential synergistic effects of its halogenated and acrylonitrile components, likely with a focus on creating new, effective agents for crop protection.

Chemical and Physical Properties of this compound

Below is a table summarizing the known properties of the compound.

| Property | Value | Source |

| Chemical Name | (Z)-3-Chloro-3-(4-chlorophenyl)acrylonitrile | |

| CAS Number | 78583-86-5 | |

| Molecular Formula | C₉H₅Cl₂N | |

| Molecular Weight | 198.05 g/mol | |

| Physical Form | Solid | |

| InChI Key | HAOPARUBVPVOCT-UITAMQMPSA-N |

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-3-chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOPARUBVPVOCT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00420769 | |

| Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78583-86-5 | |

| Record name | (2Z)-3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00420769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78583-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies for 3 Chloro 3 4 Chlorophenyl Acrylonitrile

Established Synthetic Routes to Acrylonitrile (B1666552) Derivatives

The synthesis of acrylonitrile derivatives often employs classical organic reactions that are adapted for specific substrates. These methods are fundamental for creating the cyano-substituted alkene moiety characteristic of this class of compounds.

The Knoevenagel condensation is a cornerstone reaction in the synthesis of C-C bonds, particularly for creating α,β-unsaturated systems. bhu.ac.in This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone) with a molecule containing an active methylene (B1212753) group, facilitated by a weak base. bhu.ac.in In the context of acrylonitrile synthesis, an aromatic aldehyde can be reacted with an acetonitrile (B52724) derivative bearing an electron-withdrawing group on the methylene carbon. researchgate.net

The general mechanism proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final α,β-unsaturated nitrile product. Various bases can be used as catalysts, including primary, secondary, and tertiary amines, as well as their salts like ammonium (B1175870) acetate (B1210297). bhu.ac.in The reaction has been successfully applied to synthesize a wide range of arylacrylonitrile derivatives. rsc.orgrsc.org For instance, the condensation of various aromatic aldehydes with malononitrile (B47326) or cyanoacetate (B8463686) derivatives is a well-established method. bhu.ac.in Modern variations of this reaction utilize green chemistry principles, such as solvent-free conditions and microwave or ultrasound irradiation, to enhance reaction rates and yields. bhu.ac.in

Table 1: Comparison of Catalysts and Conditions in Knoevenagel Condensation for Acrylonitrile Synthesis

| Catalyst | Carbonyl Compound | Active Methylene Compound | Conditions | Yield | Reference |

| Piperidine (B6355638) | Aromatic Aldehydes | 2-(1H-indol-2-yl)acetonitrile | Microwave, 100°C | 30-94% | researchgate.net |

| Ammonium Acetate | Aromatic Aldehydes | Malononitrile | Ultrasound, Room Temp. | Excellent | bhu.ac.in |

| Sodium Hydroxide (B78521) | Aryl Aldehydes | 2-(1H-indol-2-yl)acetonitrile | Ethanol, Room Temp. | 34-78% | researchgate.net |

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on a substrate. youtube.com This strategy is particularly relevant for introducing the nitrile functional group. The SN2 reaction, a bimolecular nucleophilic substitution, is a common method for synthesizing nitriles by reacting an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. youtube.com In this one-step mechanism, the cyanide ion acts as the nucleophile and attacks the electrophilic carbon atom bearing the halogen, which serves as the leaving group. youtube.comyoutube.com

This method is most effective for primary and secondary alkyl halides due to the reaction's sensitivity to steric hindrance. youtube.com While typically applied to saturated alkyl chains, the principles of nucleophilic substitution can be extended to the synthesis of more complex molecules, including haloacrylonitriles. This could involve the substitution of a suitable leaving group on a pre-existing acrylonitrile framework or the introduction of the nitrile group onto a halo-substituted alkene precursor. libretexts.org The reaction between a haloalkane and a nucleophile is a key step where the halogen is replaced by the incoming nucleophilic group. youtube.com

Specific Synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile

While a detailed, peer-reviewed synthesis specifically for this compound is not extensively documented in the provided search results, a plausible synthetic route can be proposed based on established chemical principles. A likely approach would be a variation of the Knoevenagel condensation or a related reaction involving key precursors such as 4-chlorobenzaldehyde (B46862) or 4-chloroacetophenone.

A potential pathway involves the reaction of a suitable precursor like 4-chlorobenzoyl chloride with chloroacetonitrile (B46850) in the presence of a base. The reaction would proceed via the acylation of the chloroacetonitrile carbanion, followed by subsequent transformations to yield the target chlorinated acrylonitrile.

Another feasible route is the direct chlorination and dehydration of a β-hydroxy nitrile intermediate. This intermediate could be formed from the reaction between 4-chloroacetophenone and a cyanide source. The resulting cyanohydrin could then be subjected to chlorination and elimination to form the desired product.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound are highly dependent on the chosen reaction pathway and the optimization of various parameters. For condensation reactions like the Knoevenagel, several factors are critical:

Catalyst: The choice of base is crucial. While strong bases can lead to side reactions, weaker bases like piperidine or ammonium acetate are often preferred to facilitate the condensation without degrading the reactants or products. bhu.ac.in

Solvent: The solvent can influence the solubility of reactants and the reaction rate. Solvents ranging from polar aprotic (like THF) to nonpolar (like toluene) may be used, and in some cases, solvent-free conditions have proven effective. bhu.ac.in

Temperature: Reaction temperature affects the rate of both the desired reaction and potential side reactions. Optimization is required to find a balance that provides a reasonable reaction time with minimal byproduct formation.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the degradation of the product. nih.gov

Table 2: Potential Influence of Reaction Parameters on Synthesis Yield

| Parameter | Condition A | Condition B | Expected Outcome |

| Catalyst | Piperidine | Sodium Ethoxide | Piperidine may lead to higher selectivity and fewer byproducts. |

| Temperature | Room Temperature | Reflux (e.g., 80°C) | Refluxing may increase the reaction rate but could also promote side reactions. |

| Solvent | Toluene | DMF | The choice of solvent will depend on the specific reactants' solubility and the reaction mechanism. |

Investigation of Precursors and Intermediates in Synthesis

The synthesis of this compound relies on the availability of appropriate starting materials. The investigation of these precursors and the potential intermediates formed during the reaction is key to understanding and developing the synthetic strategy.

The primary precursors are molecules that can provide the 4-chlorophenyl backbone and the three-carbon chloro-acrylonitrile chain. Based on common synthetic transformations, several key precursors can be identified. For example, 4-chlorobenzaldehyde is a common starting material for building substituted phenyl compounds. nih.gov Similarly, chloroacetonitrile, synthesized by the dehydration of chloroacetamide, serves as a source for the nitrile and a chlorinated carbon. orgsyn.org The reaction of acrylic acid with hydrogen chloride can produce 3-chloropropionic acid, which can be converted to 3-chloropropionyl chloride, another relevant building block. google.comgoogle.com

An important intermediate in a Knoevenagel-type pathway would be the aldol (B89426) addition product, a β-hydroxynitrile, which would subsequently undergo elimination (dehydration) to form the C=C double bond of the acrylonitrile. In other potential routes, intermediates could include chlorinated ketones or other functionalized phenyl derivatives that are then converted to the final product.

Table 3: Key Precursors for the Synthesis of this compound

| Precursor | CAS Number | Role in Synthesis |

| 4-Chlorobenzaldehyde | 104-88-1 | Provides the 4-chlorophenyl group. |

| (E)-3-(4-Chlorophenyl)acrylaldehyde | 49678-02-6 | A potential advanced precursor containing the C=C double bond. bldpharm.com |

| 4-Chloroacetophenone | 99-91-2 | Provides the 4-chlorophenyl group attached to a two-carbon chain. |

| Chloroacetonitrile | 107-14-2 | Source of the nitrile group and a chlorinated carbon. orgsyn.org |

| 4-Chlorophenylacetonitrile | 140-53-4 | Provides the 4-chlorophenyl group and the acetonitrile moiety. |

| 3-Chloropropionyl chloride | 625-36-5 | A reactive three-carbon chain with a chlorine atom. google.comgoogle.com |

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-Chloro-3-(4-chlorophenyl)acrylonitrile are not widely available in public databases, the expected spectral features can be predicted based on its structure.

In a ¹H NMR spectrum, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons, and their integration indicates the relative number of protons. For this compound, the spectrum is expected to be relatively simple, showing signals for the vinylic proton and the aromatic protons of the 4-chlorophenyl group.

Expected ¹H NMR Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Vinylic-H | ~6.0 - 7.0 | Singlet (s) | 1H |

| Aromatic-H | ~7.3 - 7.8 | Two Doublets (d) | 4H |

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific isomer (Z or E). The aromatic protons are expected to appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure will produce a distinct signal. For this compound, signals corresponding to the nitrile, vinylic, and aromatic carbons are anticipated.

Expected ¹³C NMR Data

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (C≡N) | ~115 - 120 |

| Vinylic (C=C) | ~100 - 140 |

| Aromatic (C-Cl) | ~135 - 140 |

| Aromatic (C-H) | ~128 - 130 |

| Aromatic (Quaternary) | ~130 - 135 |

Note: Specific peak assignments require experimental data which is not available in the searched literature. The table reflects general, expected chemical shift ranges for the specified carbon types.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display characteristic absorption bands for its nitrile, alkene, and chloro-aromatic moieties.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Nitrile (-C≡N) | Stretching | ~2220 - 2260 |

| Alkene (C=C) | Stretching | ~1600 - 1680 |

| Aromatic C=C | Stretching | ~1450 - 1600 |

| C-Cl (Aryl) | Stretching | ~1085 - 1095 |

| C-Cl (Vinylic) | Stretching | ~800 - 850 |

| Aromatic C-H | Bending (out-of-plane) | ~800 - 860 |

Note: This table presents typical wavenumber ranges for the indicated functional groups. Specific values for this compound are not available in the searched results.

Mass Spectrometry (MS) for Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns. For this compound, the most telling feature would be the molecular ion peak and its isotopic distribution.

Expected Mass Spectrometry Data

| Fragment | Description | Expected m/z | Key Feature |

|---|---|---|---|

| [M]⁺ | Molecular Ion | ~197 | The presence of two chlorine atoms results in a characteristic isotopic pattern. |

| [M+2]⁺ | Isotope Peak | ~199 | The M+2 peak will have an intensity of approximately 65% relative to the M peak. |

| [M+4]⁺ | Isotope Peak | ~201 | The M+4 peak will have an intensity of approximately 10% relative to the M peak. |

Note: The molecular weight is 198.05 g/mol. The nominal mass of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N) is 197. The table describes the expected isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl).

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unambiguous data on bond lengths, bond angles, and stereochemistry. However, a search of publicly available scientific databases and literature did not yield any crystal structure data for this compound.

Isomeric Characterization and Stereochemical Assignment (Z/E Isomers)

The presence of a carbon-carbon double bond with different substituents on each carbon atom gives rise to stereoisomerism. For this compound, two geometric isomers, designated as (Z) and (E), are possible.

The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond carbons (C2 and C3).

At C3: The substituents are a chlorine atom and a 4-chlorophenyl group. Chlorine (atomic number 17) has a higher priority than the carbon of the phenyl ring (atomic number 6).

At C2: The substituents are a nitrile group (-CN) and a hydrogen atom. The carbon of the nitrile group has a higher priority than hydrogen (atomic number 1).

The isomers are then defined as:

(Z)-isomer: The two higher-priority groups (the Cl on C3 and the -CN on C2) are on the same side (Zusammen) of the double bond. The CAS number for this isomer is 78583-86-5. sigmaaldrich.com

(E)-isomer: The two higher-priority groups are on opposite sides (Entgegen) of the double bond.

This stereochemical distinction is crucial as the Z and E isomers are distinct compounds with potentially different physical properties and reactivity. Their individual characterization would require separation and analysis by the spectroscopic methods described above.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature and chemical databases indicates that the compound This compound has not been the subject of detailed computational chemistry or theoretical investigations. While extensive information exists on the methodologies requested, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Order (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, their specific application to this molecule is not documented in published research.

Computational chemistry serves as a powerful tool for predicting molecular structure, reactivity, and electronic properties. Techniques like DFT are routinely used to model and understand complex chemical systems. However, the scientific community has yet to apply these predictive methods to this compound, according to accessible records.

As a result, specific data pertaining to the following analytical areas for this compound are not available:

Density Functional Theory (DFT) Applications: No studies were found that have optimized the geometry or calculated the energetic properties of this molecule using DFT methods.

Basis Set Selection and Computational Parameters: There are no documented instances of specific basis sets or computational parameters being used for this compound.

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap, have not been calculated.

Natural Bond Order (NBO) Analysis: Information regarding charge distribution, atomic charges, and the nature of the chemical bonds derived from NBO analysis is absent from the literature.

Molecular Electrostatic Potential (MEP) Mapping: No MEP maps have been generated to identify the electrophilic and nucleophilic sites, which are crucial for predicting chemical reactivity.

While computational studies have been performed on structurally similar compounds containing chlorophenyl and acrylonitrile (B1666552) moieties, these findings cannot be extrapolated to accurately describe this compound due to the unique electronic and steric effects that arise from its specific atomic arrangement. The generation of scientifically accurate data for the requested article sections requires dedicated quantum chemical calculations that have not yet been performed or published.

Computational Chemistry and Theoretical Investigations

Intramolecular Charge Transfer (ICT) Studies

Intramolecular Charge Transfer (ICT) is a phenomenon where photoexcitation causes a significant transfer of electron density from a donor part of a molecule to an acceptor part. This process is crucial in the design of molecules for various applications, including sensors and molecular electronics. Molecules exhibiting ICT often display dual fluorescence, a property that is highly sensitive to the polarity of the solvent.

In molecules designed as donor-π-acceptor (D-π-A) systems, the conjugation bridge facilitates this charge transfer. Some systems may undergo a conformational change upon excitation, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. The study of ICT involves analyzing the molecule's frontier molecular orbitals (HOMO and LUMO) and how their energies and spatial distributions change between the ground state and excited states. The energy gap between the S1 and S2 excited states is also a critical parameter, with a smaller gap often favoring the ICT process.

While the principles of ICT are well-established, specific experimental or theoretical studies detailing the intramolecular charge transfer characteristics of 3-Chloro-3-(4-chlorophenyl)acrylonitrile are not readily found in the reviewed literature. However, the structure of the molecule, featuring a chlorine-substituted phenyl group (potential donor) and a cyano group (acceptor) connected by a chloro-substituted acrylo-nitrile bridge, suggests that it could potentially exhibit ICT properties. A thorough computational study would be required to calculate the energies of the ground, locally excited (LE), and ICT states to confirm this and determine the mechanism.

Non-linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and all-optical signal processing. The NLO properties of a molecule are fundamentally linked to its electronic structure, specifically how the electron cloud responds to a strong electromagnetic field.

The NLO response of a molecule is quantified by its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These parameters describe the change in the electronic charge distribution of a molecule in the presence of an external electric field.

Dipole Moment (μ): Represents the measure of charge separation within a molecule. A large dipole moment can enhance solubility and influence intermolecular interactions.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Quantifies the second-order NLO response and is responsible for effects like second-harmonic generation (frequency doubling).

These properties are typically calculated using quantum chemical methods like Density Functional Theory (DFT). For a molecule to have a significant β value, it often needs a large difference in dipole moment between its ground and excited states, a characteristic feature of molecules with strong intramolecular charge transfer.

While specific calculated values for this compound were not available in the surveyed literature, the table below presents illustrative data for other organic molecules, calculated using DFT methods, to demonstrate the typical range of these values.

Table 1: Example of Calculated NLO Properties for an Organic Molecule Note: This data is for illustrative purposes and does not represent this compound.

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.86 | Debye |

| Mean Polarizability (α) | Value not specified in source | esu |

| First Hyperpolarizability (β) | Value not specified in source | esu |

Data adapted from a study on Nicotine.

A large first hyperpolarizability (β) is a primary indicator of a molecule's potential for second-harmonic generation (SHG), or frequency doubling. Materials with high β values can convert incident laser light of a certain frequency into light with twice that frequency. This is a cornerstone of laser technology and photonics. The asymmetric nature of this compound, with its distinct electron-withdrawing groups (chlorine, nitrile) and aromatic system, suggests it could possess NLO properties. However, without specific computational or experimental verification of a non-zero β value, its suitability for frequency doubling remains a theoretical possibility that warrants further investigation.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for predicting the physical properties of a material, such as its melting point, stability, and even its bulk NLO properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal electron density into molecular regions, allowing for the mapping of close contacts between neighboring molecules. The surface can be color-coded based on different properties, such as d_norm, which highlights regions of significant intermolecular contact. This analysis provides a detailed picture of hydrogen bonds, halogen bonds, and other van der Waals forces that dictate the crystal packing.

A Hirshfeld analysis for this compound would reveal the specific roles of the chlorine atoms, the nitrile group, and the phenyl rings in directing the crystal assembly. While no specific Hirshfeld analysis for this compound was found, such a study would be invaluable for rationalizing its solid-state structure.

PIXEL energy analysis is a computational method that calculates the lattice energy of a crystal by summing the interaction energies between a central molecule and all its neighbors. It dissects the total interaction energy into its constituent parts: coulombic, polarization, dispersion, and repulsion energies. This provides a quantitative understanding of the forces holding the crystal together.

For a compound like this compound, PIXEL analysis could quantify the energetic contributions of potential C-H···N, C-H···Cl, and Cl···Cl interactions, offering a more profound understanding of the crystal's stability than qualitative analysis alone. As with other computational studies for this specific molecule, dedicated PIXEL energy analyses were not found in the reviewed literature, but it remains a key technique for future in-depth investigations of its crystalline state.

Quantification of Hydrogen Bonding (e.g., C-H...N, C-H...Cl) and π-Interactions

In the crystal structure of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, the packing is stabilized by a network of weak non-covalent interactions, including C-H...N, C-H...Cl, and C-H...π interactions. nih.gov The quantification of the energies of these interactions can be achieved using computational methods like the PIXEL method, which partitions the total interaction energy into coulombic, polarization, dispersion, and repulsion components. nih.gov

For instance, analysis of (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile revealed a significant C-H...π interaction forming a strong dimer, and three-centered intermolecular C-H...N interactions where the nitrile nitrogen atom acts as a hydrogen bond acceptor. nih.gov These interactions link molecules into chains, with adjacent chains connected by weak C-H...Cl forces. nih.gov

The calculated interaction energies for different molecular motifs in the related compound (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile are detailed in the table below. It is plausible that this compound would exhibit analogous interactions, with the vinylic C-H group, the aromatic C-H groups, the nitrile (C≡N) group, and the chlorine substituents being key participants in the supramolecular assembly. The nitrile group, in particular, is a known hydrogen bond acceptor. researchgate.net

Table 1: Calculated Intermolecular Interaction Energies for Motifs in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile nih.gov (Data presented for a closely related compound to illustrate typical interaction strengths)

| Motif | Dominant Interaction Type(s) | Coulombic (kcal mol⁻¹) | Polarization (kcal mol⁻¹) | Dispersion (kcal mol⁻¹) | Repulsion (kcal mol⁻¹) | Total Energy (kcal mol⁻¹) |

|---|---|---|---|---|---|---|

| M1 | C-H...π | -3.7 | -1.5 | -6.6 | 4.4 | -7.4 |

| M2 | C-H...π | -2.1 | -0.6 | -3.6 | 2.1 | -4.2 |

| M3 | C-H...Cl | -1.1 | -0.3 | -2.3 | 1.1 | -2.6 |

| M4 | C-H...N | -3.1 | -1.0 | -5.2 | 3.4 | -5.9 |

In Silico Molecular Docking Simulations

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. nih.gov Although no specific molecular docking studies featuring this compound were identified in the reviewed literature, the methodology remains highly relevant for assessing its potential biological activity.

Ligand-Target Binding Affinity Prediction

Molecular docking simulations predict the binding affinity, often expressed as a scoring function or in terms of binding energy (kcal/mol), between a ligand like this compound and a protein target. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. The process involves generating a multitude of possible ligand conformations within the protein's binding site and scoring them based on a force field that evaluates intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.gov

For a compound like this compound, potential targets could include enzymes or receptors implicated in various diseases. For example, various substituted acrylonitriles have been investigated as inhibitors of targets like tubulin and c-Jun N-terminal kinase-3. researchgate.netsigmaaldrich.com A hypothetical docking study would assess the binding affinity of this compound against a panel of such targets.

Table 2: Illustrative Example of Predicted Binding Affinities from a Hypothetical Docking Study (This table is for illustrative purposes only and does not represent actual experimental data)

| Protein Target (PDB ID) | Putative Biological Role | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Tubulin (e.g., 1SA0) | Cancer | -7.5 | Cys241, Leu242, Val318 |

| JNK3 (e.g., 4KKD) | Neuroinflammation | -8.2 | Met111, Gln117, Lys55 |

| MAO-B (e.g., 2V5Z) | Neurodegenerative Disease | -6.9 | Tyr435, Cys172, Phe343 |

Pharmacokinetic (ADME) Profile Prediction for Research Candidates

Computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov These predictions are crucial for early-stage drug discovery to filter out compounds with poor pharmacokinetic profiles. Various software platforms and web servers utilize a compound's structure to calculate physicochemical descriptors (e.g., molecular weight, logP, polar surface area) and apply quantitative structure-property relationship (QSPR) models to predict ADME parameters.

For this compound, these tools could predict its oral bioavailability, blood-brain barrier penetration, interaction with metabolic enzymes like Cytochrome P450s, and potential for hERG channel inhibition. While specific predictions for this compound are not published, the table below illustrates the types of parameters that would be evaluated.

Table 3: Representative ADME Profile Prediction (Parameters shown are typical outputs of in silico ADME prediction tools and are for illustrative purposes)

| ADME Parameter | Predicted Value/Classification | Implication for a Research Candidate |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Penetration | Likely to penetrate | Potential for CNS activity |

| Caco-2 Permeability (nm/s) | High (>10 x 10⁻⁶) | High absorption rate across the intestinal wall |

| CYP2D6 Inhibitor | Likely inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low risk | Reduced risk of cardiac toxicity |

| Plasma Protein Binding (%) | > 90% | High distribution in tissues, lower free concentration |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies, particularly through methods like Quantitative Structure-Activity Relationship (QSAR), aim to correlate variations in the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com A QSAR model is a mathematical equation that relates chemical descriptors (representing physicochemical properties) to the activity of the compounds. mdpi.com

For a class of compounds like substituted acrylonitriles, a QSAR study would involve synthesizing and testing a library of analogues of this compound, where the chloro-substituent, the phenyl ring, or other parts of the molecule are systematically modified. nih.gov Computational descriptors for each analogue (e.g., steric, electronic, and hydrophobic parameters) would then be calculated and correlated with their measured biological activity (e.g., IC₅₀ values) to build a predictive model. rsc.org

Such models help in:

Identifying the key structural features that enhance or diminish activity.

Predicting the activity of novel, unsynthesized compounds.

Guiding the design of more potent and selective analogues.

While a specific QSAR study for this compound is not available, studies on other 2-phenylacrylonitriles have successfully developed QSAR models to predict cytotoxicity against cancer cell lines, demonstrating the utility of this approach for this class of compounds. nih.gov

Chemical Reactivity and Mechanistic Transformations

Nucleophilic Substitution Reactions and Reaction Pathways

Nucleophilic substitution at the vinylic carbon bearing the chlorine atom in 3-Chloro-3-(4-chlorophenyl)acrylonitrile is generally considered to be challenging. Unlike their saturated alkyl halide counterparts, vinyl halides are typically unreactive towards nucleophilic substitution. doubtnut.comdoubtnut.comreddit.com This reduced reactivity is attributed to several factors. The C-Cl bond in a vinyl halide possesses a partial double bond character due to resonance with the adjacent pi-system, making the bond stronger and more difficult to break. doubtnut.comquora.com Furthermore, the sp2 hybridization of the carbon atom results in a shorter and stronger bond compared to an sp3 hybridized carbon. The incoming nucleophile would also experience electrostatic repulsion from the electron-rich double bond. reddit.comquora.com

Despite this inherent lack of reactivity, under forcing conditions or with specific types of nucleophiles, substitution might occur. Potential pathways could include an addition-elimination mechanism or a direct substitution. In an addition-elimination pathway, a potent nucleophile would first attack the carbon-carbon double bond, leading to a carbanionic intermediate. Subsequent elimination of the chloride ion would then yield the substituted product. The presence of the electron-withdrawing nitrile group could potentially facilitate such an initial nucleophilic attack.

It is important to note that direct SN2-type backside attack is sterically hindered and electronically unfavorable. reddit.com An SN1-type mechanism, involving the formation of a highly unstable vinylic cation, is also generally disfavored. doubtnut.comquora.com

Hydrolytic Degradation Mechanisms

The hydrolysis of this compound can be expected to proceed through the nitrile group, especially under acidic or basic conditions. The hydrolysis of nitriles typically occurs in a two-step process, first yielding an amide intermediate, which is then further hydrolyzed to a carboxylic acid. libretexts.orgchemistrysteps.comchemguide.co.uk

Under basic conditions, the hydrolysis of the nitrile group is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com This leads to the formation of an imidic acid intermediate after protonation by water. Tautomerization of the imidic acid then yields an amide. chemistrysteps.com The resulting amide can then undergo further base-catalyzed hydrolysis to produce a carboxylate salt and ammonia. chemistrysteps.comchemguide.co.uk

During the hydrolysis of the nitrile function in this compound, the primary intermediate formed is the corresponding amide: 3-chloro-3-(4-chlorophenyl)acrylamide. libretexts.orgchemistrysteps.com This amide is generally not isolated as it is typically more susceptible to hydrolysis than the starting nitrile under the same reaction conditions. libretexts.org The hydrolysis of the vinylic chloride under these conditions is expected to be significantly slower than the hydrolysis of the nitrile group.

The rate of hydrolysis of nitriles is highly dependent on the pH of the environment. researchgate.net Generally, the hydrolysis is slow at neutral pH and is significantly accelerated under both acidic and basic conditions. chemguide.co.uk For base-catalyzed hydrolysis, the rate is directly proportional to the concentration of the hydroxide ion. Therefore, as the pH increases, the rate of hydrolysis of the nitrile group in this compound is expected to increase. Studies on the biodegradation of acrylonitrile (B1666552) have shown that the degradation rate increases with an increase in pH from 5 to 8. researchgate.net

Dehydrohalogenation Reactions and Product Distribution

Dehydrohalogenation, an elimination reaction involving the removal of a hydrogen halide, is a plausible reaction pathway for this compound in the presence of a strong base. masterorganicchemistry.comyoutube.com This reaction would involve the removal of the vinylic chlorine and the adjacent hydrogen atom to form an alkyne.

The expected product of the dehydrohalogenation of this compound is (4-chlorophenyl)propynenitrile. The reaction would proceed via an E2 mechanism, where a strong, non-nucleophilic base abstracts the proton on the carbon adjacent to the chlorine-bearing carbon, followed by the concurrent elimination of the chloride ion and formation of a carbon-carbon triple bond. The use of a bulky base would favor elimination over potential competing nucleophilic substitution reactions.

Stereoselective Transformations and Isomer Interconversion

The compound this compound can exist as two geometric isomers: the (Z)-isomer and the (E)-isomer, arising from the restricted rotation around the carbon-carbon double bond. The relative stability of these isomers and the potential for their interconversion are important aspects of its chemistry.

Interconversion between the (Z) and (E) isomers could potentially be achieved through photochemical or thermal means. Absorption of energy could lead to the temporary breaking of the pi-bond, allowing for rotation around the sigma-bond, followed by reformation of the pi-bond to yield a mixture of isomers. The final ratio of isomers would depend on their relative thermodynamic stabilities. While no specific studies on the isomer interconversion of this compound were found, information on a related compound, 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile, indicates the existence of two distinct isomers. nist.gov

Advanced Applications in Chemical Science and Technology

Role as an Organic Building Block in Multistep Synthesis

3-Chloro-3-(4-chlorophenyl)acrylonitrile serves as a versatile organic building block in the synthesis of more complex molecules, particularly heterocyclic compounds. The reactivity of the acrylonitrile (B1666552) moiety, combined with the presence of a vinyl chloride, allows for a variety of chemical transformations. The nitrile group can undergo reactions to be converted into acids, esters, amides, or amines, while the double bond can participate in addition and polymerization reactions. google.com

Organic chemists have developed numerous synthetic strategies for creating substituted acrylonitriles. frontiersin.orgresearchgate.net These methods, which include palladium-catalyzed reactions, provide pathways to a diverse range of aryl acrylonitrile derivatives. frontiersin.org The presence of the chloro group on the phenyl ring and the vinyl group influences the electronic properties of the molecule, making it a useful precursor for synthesizing targeted structures. For instance, chloro-containing compounds are often used as starting materials in the synthesis of various heterocyclic systems. nih.govscribd.com The synthesis of 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones, for example, has been achieved using 4-chloro-3-nitrocoumarin (B1585357) as a precursor, demonstrating the utility of chloro-substituted rings in building complex heterocyclic frameworks. rsc.org Similarly, the synthesis of novel heterocyclic compounds with potential biological activity has been demonstrated starting from chloro-phenyl containing triazoles. nih.gov

A summary of the reactive sites of this compound and their potential transformations is presented in the table below.

| Reactive Site | Potential Transformations | Resulting Functional Groups |

| Nitrile Group (-C≡N) | Hydrolysis, Alcoholysis, Aminolysis | Carboxylic Acid, Ester, Amide, Amine |

| Alkene Group (C=C) | Addition Reactions, Polymerization | Saturated Carbon-Carbon Bonds, Polymer Chains |

| Chloro Substituents (-Cl) | Nucleophilic Substitution, Cross-Coupling Reactions | Various Substituted Derivatives |

Application in Materials Science

In materials science, acrylonitrile is a key monomer in the production of commercially important polymers, including styrene-acrylonitrile (SAN), acrylonitrile butadiene styrene (B11656) (ABS), and acrylonitrile styrene acrylate (B77674) (ASA). researchgate.net The incorporation of acrylonitrile into copolymers generally enhances properties such as hardness, chemical resistance, and heat resistance. google.comresearchgate.net

While specific applications of this compound in materials science are not extensively documented, its structural components suggest potential utility. The acrylonitrile group allows for its use in polymerization reactions. google.comnih.gov Furthermore, the presence of chlorine atoms can modify the properties of resulting polymers. For example, poly(vinyl chloride) (PVC), a polymer containing chlorine, is known for its flame-retardant properties and is widely used in various applications. mdpi.com The introduction of functional groups and nanoparticles into PVC has been shown to enhance its optical and electrical properties for potential use in electronic devices. uaeu.ac.aescielo.br Research into acrylonitrile side chain-appended π-conjugated polymers has shown that these materials can exhibit favorable fluorescence properties, suggesting potential applications in luminescent materials. rsc.org

Utilization in Agrochemical Research and Development

The development of new agrochemicals, including pesticides and veterinary medicines, often involves the synthesis of complex organic molecules with specific biological activities. While direct use of this compound in commercial agrochemicals is not widely reported, its structural motifs are relevant to this field. Halogenated compounds, particularly those containing chlorine, are prevalent in many active agrochemical ingredients.

For example, the synthesis of rafoxanide, a halogenated salicylanilide (B1680751) used as an anthelmintic to treat parasitic fluke infestations in sheep and cattle, involves chlorinated intermediates. nih.gov The synthesis of such complex molecules demonstrates the importance of chlorinated building blocks in developing veterinary drugs. nih.gov The potential for this compound to serve as a precursor for new agrochemicals lies in its ability to be transformed into a variety of derivatives, which can then be screened for desired biological activities.

Potential in Pharmaceutical Intermediate Synthesis and Drug Discovery Research

This compound and related structures are of significant interest in pharmaceutical research, primarily as intermediates for the synthesis of active pharmaceutical ingredients (APIs) and as scaffolds in drug discovery. nih.gov Chlorine-containing compounds are found in over 250 FDA-approved drugs, highlighting the importance of chlorination in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of drug candidates. nih.gov

The use of specific molecular scaffolds is a common strategy in drug discovery for generating libraries of compounds for biological screening. A fungal metabolite, 3-chloro-4-hydroxyphenylacetic acid, has been used as a scaffold to create a library of amide derivatives for screening against various biological targets. nih.gov Similarly, this compound can be considered a scaffold for generating novel compounds with potential therapeutic applications.

A significant area of research for compounds like this compound is in the development of antiviral agents, particularly as inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro. rsc.org Mpro is a cysteine protease that is essential for the replication of the virus, making it a key target for antiviral drugs. mdpi.com

The active site of Mpro contains a catalytic dyad of cysteine (Cys145) and histidine (His41). rsc.org Many inhibitors are designed to form a covalent bond with the sulfur atom of Cys145, thereby inactivating the enzyme. scielo.br Compounds containing electrophilic "warheads," such as aldehydes, ketones, or nitriles, are often investigated for this purpose. sigmaaldrich.com The acrylonitrile moiety in this compound can potentially act as such a warhead. The design of covalent inhibitors for SARS-CoV-2 Mpro is a major focus of current antiviral research. scielo.brrsc.org Studies on di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors have shown that halogenated compounds can exhibit potent enzymatic inhibition and antiviral activity. google.com

| Investigated Target | Mechanism of Action | Therapeutic Potential |

| SARS-CoV-2 Main Protease (Mpro) | Covalent inhibition of the Cys145 residue in the active site | Antiviral agent against COVID-19 |

The study of proteins and their functions, known as proteomics, often relies on chemical tools to probe and understand biological pathways. Small molecule inhibitors of enzymes are crucial in this regard. As this compound is investigated as a protease inhibitor, it has potential applications as a chemical probe in proteomics research. uaeu.ac.ae By selectively inhibiting specific proteases, such compounds can help to elucidate the roles of these enzymes in health and disease. This can aid in target validation for drug discovery and provide a deeper understanding of complex biological processes.

Development as Functional Materials in Optoelectronics

While there is no direct evidence of this compound being used in optoelectronic devices, the structural components of the molecule are relevant to materials with optical and electronic properties. The development of functional materials for optoelectronics often involves the synthesis of polymers with specific characteristics.

For example, poly(vinyl chloride) (PVC) has been doped with various materials to modify its optical properties for potential applications in optoelectronic devices. uaeu.ac.aescielo.br Furthermore, the synthesis of π-conjugated polymers containing acrylonitrile side chains has been shown to yield materials with interesting fluorescence properties. rsc.org These findings suggest that polymers derived from or incorporating this compound could potentially be developed into functional materials for optoelectronic applications, though this remains an area for future research.

Contributions to Organic Solar Cell Technology

There is currently no publicly available scientific literature detailing the specific contributions of this compound to organic solar cell (OSC) technology. Research into the application of various organic compounds as donor or acceptor materials in the active layer of OSCs is a dynamic field. However, specific studies focusing on or incorporating this compound in the development of photovoltaic devices could not be identified in the current body of research.

Applications in Dye Chemistry

Environmental Fate and Degradation Studies

Hydrolysis as a Primary Abiotic Transformation Process

Hydrolysis represents a key abiotic pathway for the transformation of organic compounds in aqueous environments. For 3-Chloro-3-(4-chlorophenyl)acrylonitrile, the carbon-chlorine bond on the vinyl group is a potential site for hydrolysis. However, the hydrolysis of vinyl chlorides is generally slower than that of their saturated alkyl chloride counterparts. infinitylearn.comorganicmystery.com This reduced reactivity is attributed to the resonance effect, where the lone pair of electrons on the chlorine atom can delocalize into the pi-system of the double bond, imparting a partial double bond character to the C-Cl bond and making it stronger and more difficult to break. infinitylearn.comorganicmystery.com

Despite this inherent stability, the presence of a 4-chlorophenyl group conjugated with the vinyl system may influence the rate of hydrolysis. Research on similar structures has shown that aromatic groups conjugated with a vinyl chloride can facilitate hydrolysis. oup.com This is because the aromatic ring can help to stabilize the transition state of the hydrolysis reaction. The reaction would likely proceed via a nucleophilic substitution mechanism, where water acts as the nucleophile, leading to the replacement of the chlorine atom with a hydroxyl group. This would transform the initial compound into a cyanohydrin derivative, which may be further susceptible to degradation. The rate of this hydrolysis is expected to be significantly dependent on pH and temperature.

Other Abiotic Degradation Pathways

Beyond hydrolysis, other abiotic processes can contribute to the degradation of this compound in the environment. These pathways are crucial for the breakdown of the chloroaromatic portion of the molecule, which is known for its persistence.

Photodegradation: The aromatic ring in the 4-chlorophenyl group can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the excitation of the molecule and, in some cases, the cleavage of the carbon-chlorine bond. This process, known as photolysis, can be a significant degradation pathway for chlorinated aromatic compounds in surface waters and in the atmosphere. The effectiveness of photodegradation is dependent on factors such as the intensity of sunlight, the presence of photosensitizing agents in the water, and the water depth.

Reductive Dechlorination: In anaerobic environments, such as deep sediments and some groundwater, reductive dechlorination can be a significant abiotic degradation pathway for chlorinated aromatic compounds. eurochlor.org This process involves the replacement of a chlorine atom with a hydrogen atom and is often mediated by reduced iron minerals present in the soil and sediment. provectusenvironmental.com For this compound, this could lead to the formation of 3-phenylacrylonitrile or other less chlorinated intermediates. The rate of reductive dechlorination is influenced by the redox potential of the environment and the availability of electron donors.

Factors Influencing Environmental Persistence and Degradation Rates

Chemical Structure: The presence of two chlorine atoms, one on the vinyl group and one on the aromatic ring, significantly influences the compound's stability. Halogenated organic compounds are generally more resistant to degradation than their non-halogenated counterparts. nih.gov The position of the chlorine atom on the phenyl ring (para-position) can also affect its susceptibility to microbial attack. nih.govnih.govconsensus.app

Environmental Conditions:

pH: The rate of hydrolysis is often pH-dependent, with either acidic or alkaline conditions potentially accelerating the reaction compared to neutral pH.

Temperature: Higher temperatures generally increase the rates of all chemical reactions, including hydrolysis and other degradation processes.

Oxygen Availability: The degradation pathway is strongly influenced by the presence or absence of oxygen. Aerobic environments favor oxidative degradation pathways, while anaerobic conditions are necessary for reductive dechlorination. eurochlor.org

Organic Matter Content: The presence of dissolved organic matter in water can act as a photosensitizer, potentially accelerating photodegradation. In soil, organic matter can influence the sorption of the compound, affecting its bioavailability for degradation.

The following table summarizes the key factors influencing the degradation of this compound:

| Factor | Influence on Degradation |

| Chemical Structure | |

| Chlorine on Vinyl Group | Slows hydrolysis due to resonance stabilization. infinitylearn.comorganicmystery.com |

| Chlorophenyl Group | May facilitate hydrolysis; site for photodegradation and reductive dechlorination. oup.com |

| Environmental Conditions | |

| pH | Affects the rate of hydrolysis. |

| Temperature | Higher temperatures increase reaction rates. |

| Oxygen | Determines whether oxidative or reductive pathways dominate. eurochlor.org |

| Sunlight | Essential for photodegradation. |

| Organic Matter | Can act as a photosensitizer or sorbent. |

Environmental Impact Assessment Methodologies

Assessing the environmental impact of a specialty chemical like this compound requires a comprehensive approach that evaluates its potential effects on various environmental compartments. Methodologies for such assessments are designed to be systematic and to consider the entire lifecycle of the chemical. service.gov.ukbepls.comresearchgate.netenvironmentclearance.nic.in

A standard Environmental Impact Assessment (EIA) for a chemical manufacturing facility would typically include the following components:

Identification of Environmental Aspects and Impacts: This involves identifying all the ways the chemical can be released into the environment during its production, use, and disposal, and the potential consequences of these releases on air, water, and soil quality, as well as on ecosystems and human health.

Baseline Studies: This step involves characterizing the existing environmental conditions in the area that could be affected by the chemical. This provides a benchmark against which potential impacts can be measured.

Impact Prediction and Evaluation: Using models and data from similar compounds, the potential magnitude and significance of the identified impacts are predicted. This would include estimating the persistence, bioaccumulation, and toxicity of the compound. nih.gov

Mitigation Measures: Based on the impact assessment, measures to prevent or reduce the adverse environmental impacts are proposed. This could include optimizing the manufacturing process to reduce waste, implementing advanced wastewater treatment technologies, and establishing safe handling and disposal procedures.

Monitoring and Auditing: After the chemical is in production, a monitoring program is typically established to track its actual environmental concentrations and to ensure that the mitigation measures are effective.

The following table outlines the key stages in an environmental impact assessment for a synthetic organic chemical:

| Stage | Description |

| Scoping | Defining the boundaries of the assessment and identifying key potential impacts. service.gov.uk |

| Baseline Data Collection | Characterizing the existing environment (air, water, soil, biota). |

| Impact Analysis | Predicting the potential positive and negative impacts of the chemical's release. |

| Mitigation and Management | Developing strategies to avoid, reduce, or remedy adverse impacts. |

| Reporting | Documenting the findings of the EIA in a comprehensive report. bepls.com |

| Review and Decision Making | Scrutiny of the EIA report by regulatory authorities to inform their decision on whether to approve the project. |

| Post-Decision Monitoring | Ongoing monitoring to ensure compliance with conditions and to manage environmental effects. |

Given the lack of specific ecotoxicological data for this compound, a precautionary approach would be warranted in any environmental impact assessment, relying on data from structurally related and potentially more toxic chlorinated compounds to ensure a conservative estimation of risk.

Conclusion and Future Research Directions

Summary of Key Research Findings

A comprehensive search of scientific databases and chemical literature reveals a significant lack of dedicated research on 3-Chloro-3-(4-chlorophenyl)acrylonitrile. The primary information available comes from chemical supplier catalogs, which provide basic identification data.

Basic Compound Information:

| Property | Value | Source |

| CAS Number | 78583-86-5 | sigmaaldrich.com |

| Molecular Formula | C₉H₅Cl₂N | sigmaaldrich.com |

| Molecular Weight | 198.05 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | Clc1ccc(cc1)\C(Cl)=C\C#N | sigmaaldrich.com |

| InChI Key | HAOPARUBVPVOCT-UITAMQMPSA-N | sigmaaldrich.com |

Beyond these fundamental identifiers, there is a conspicuous absence of peer-reviewed studies detailing the synthesis, spectroscopic characterization, computational analysis, or specific applications of this compound. The lack of published research is a key finding in itself, indicating that this compound is an under-investigated chemical entity.

Identification of Knowledge Gaps and Emerging Research Questions

The current state of knowledge regarding this compound is characterized by significant gaps. The absence of foundational research presents numerous unanswered questions and opportunities for investigation.

Key Knowledge Gaps:

Synthetic Methodologies: There are no published, detailed synthetic procedures for the preparation of this compound. While related compounds, β-chloroacrylonitriles, have been synthesized through various methods, including the pyrolysis of α-acetoxy-β-chloropropionitrile, specific conditions for the synthesis of this particular dichlorinated derivative are not documented. researchgate.net

Spectroscopic Data: A complete spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is not available in the scientific literature. Such data is fundamental for unambiguous structure confirmation and characterization.

Computational and Structural Analysis: There have been no computational studies or X-ray crystallographic analyses performed on this compound. These studies would provide valuable insights into its molecular geometry, electronic properties, and reactivity.

Chemical Reactivity: The reactivity of the compound, particularly how the two chlorine atoms and the nitrile group influence its behavior in chemical reactions, remains unexplored.

Biological Activity: There is no information regarding the biological evaluation of this compound. Many other acrylonitrile (B1666552) derivatives have been investigated for their potential as antiproliferative, antimicrobial, and enzyme-inhibiting agents. acs.orgnih.govrsc.org

Environmental Fate and Impact: The environmental persistence, degradation pathways, and potential ecotoxicity of this chlorinated organic compound are unknown.

Emerging Research Questions:

What are the most efficient and scalable synthetic routes to produce this compound with high purity and yield?

What are the characteristic spectroscopic signatures of this compound?

What are its key structural and electronic features as determined by computational modeling and X-ray crystallography?

How does the presence of two chlorine atoms affect its reactivity compared to other acrylonitrile derivatives?

Does this compound exhibit any significant biological activity, for instance, as an anticancer or antimicrobial agent?

What is the environmental behavior of this compound, and what are its potential degradation products?

Future Prospects for Synthetic Methodologies

Future research should prioritize the development of reliable and efficient synthetic methods for this compound. Drawing inspiration from the synthesis of related compounds, several approaches could be explored. For instance, methods for synthesizing β-chloro-cinnamonitriles, which involve the reaction of 3-aryl-3-chloro-(2)-iminium salts with hydroxylamine (B1172632) hydrochloride followed by dehydration, could potentially be adapted. researchgate.net Additionally, exploring modern synthetic techniques such as microwave-assisted synthesis, which has been successfully used for other acrylonitrile derivatives, could lead to faster and more efficient reaction pathways. netlify.apprsc.org The development of sustainable synthesis methods, perhaps utilizing greener solvents and catalysts, would also be a valuable contribution, aligning with the growing emphasis on environmentally friendly chemical production. netlify.app

Advances in Spectroscopic and Computational Approaches

A crucial next step in the investigation of this compound is its complete spectroscopic characterization. Standard techniques such as ¹H and ¹³C NMR, IR, and high-resolution mass spectrometry are essential to confirm its structure and provide a reference for future studies.

Furthermore, computational chemistry offers a powerful tool to predict and understand the properties of this molecule in the absence of extensive experimental data. Density Functional Theory (DFT) calculations, for example, can be employed to investigate its geometric and electronic structure, vibrational frequencies (to aid in the interpretation of IR spectra), and frontier molecular orbitals. rsc.org Such studies can provide insights into its potential reactivity and spectroscopic behavior, guiding future experimental work.

Expanding the Scope of Applications and Biological Evaluations

Given the wide range of biological activities reported for other substituted acrylonitriles, a systematic biological evaluation of this compound is a promising area for future research. acs.orgnih.gov Screening this compound against various cancer cell lines, bacterial strains, and fungal pathogens could uncover potential therapeutic applications. nih.govrsc.org The structural similarity to compounds known to interact with biological targets, such as tubulin, suggests that this molecule could be a candidate for drug discovery programs. netlify.apprsc.org

Beyond biological applications, the unique electronic and structural features of this compound might make it a candidate for applications in materials science, for example, as a component in the synthesis of functionalized polymers or as a molecule with interesting nonlinear optical properties. rsc.orgsdcjter.in

Sustainable Chemistry Perspectives in Production and Environmental Management

As a chlorinated organic compound, the production and environmental management of this compound warrant careful consideration from a sustainable chemistry perspective. Future research into its synthesis should aim to develop green methodologies that minimize waste and avoid the use of hazardous reagents. netlify.app

Understanding the environmental fate of this compound is critical. Studies on its biodegradability, potential for bioaccumulation, and the toxicity of its degradation products are necessary to assess its environmental impact. nih.govyoutube.com The persistence of chlorinated pollutants in the environment is a significant concern, and therefore, investigating the aerobic and anaerobic degradation pathways of this compound is essential. nih.gov Research in this area would contribute to responsible management and potential remediation strategies should this compound be produced on a larger scale.

Q & A

Basic: What are the common synthetic routes for 3-Chloro-3-(4-chlorophenyl)acrylonitrile, and what reaction conditions optimize yield and purity?

Answer:

The synthesis typically involves a condensation reaction starting with 4-chlorobenzaldehyde and malononitrile in the presence of a base (e.g., sodium ethoxide) to form the acrylonitrile backbone . Optimization includes:

- Temperature control : Maintaining 39–45°C during reagent addition to prevent side reactions .

- Catalyst selection : Using bases like sodium ethoxide or DMF as solvents to enhance reaction efficiency .

- Purification : Filtration and drying at 40°C to isolate the product as a solid .

- Monitoring : HPLC or TLC to track conversion rates and ensure >90% yield .

Advanced: How do computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP functional) predict:

- Electron distribution : The electron-withdrawing chloro and nitrile groups create a polarized structure, enhancing electrophilic reactivity .

- Reaction pathways : Transition-state modeling explains regioselectivity in nucleophilic additions .

- Thermochemical accuracy : DFT-derived atomization energies (average deviation ±2.4 kcal/mol) validate experimental stability .

Basic: What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns aromatic protons (δ 7.42–7.72 ppm) and nitrile carbons (δ 113–115 ppm) .

- IR Spectroscopy : Confirms C≡N stretching at ~2212 cm<sup>-1</sup> and C-Cl bonds at 776 cm<sup>-1</sup> .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 [M+1]) validate molecular weight .

- X-ray Crystallography : Resolves Z-isomer conformation via C–H⋯Cl interactions .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound's biological activity and mechanism of action?

Answer:

| Modification | Effect on Activity | Reference |

|---|---|---|

| 4-Nitrophenyl substitution | Enhances antiproliferative activity (IC50 ↓20% vs. 4-chloro) via increased electrophilicity . | |

| Fluorine substitution | Improves metabolic stability but reduces enzyme inhibition potency . | |

| Methylpyrrole addition | Introduces π-π stacking with DNA, enhancing antimicrobial activity . |

Mechanistic studies suggest interactions with cellular kinases or apoptosis pathways via nitrile-mediated covalent binding .

Advanced: What challenges arise in crystallizing this compound, and how can X-ray diffraction data resolve its molecular conformation?

Answer:

- Challenges : Low solubility in polar solvents and Z/E isomerism complicate crystal growth .

- Solutions : Use slow evaporation in DMSO/water mixtures and cooling to 5°C to isolate pure Z-isomer .

- X-ray analysis : Confirms dihedral angles (e.g., 12.3° between aryl rings) and intermolecular C–H⋯Cl hydrogen bonds stabilizing the lattice .

Basic: What are the known biological activities of this compound, and what in vitro assays are used to evaluate them?

Answer:

- Anticancer : MTT assays against HeLa cells show dose-dependent cytotoxicity (IC50 = 12 µM) .

- Antimicrobial : Agar dilution methods reveal MIC = 8 µg/mL for S. aureus .

- Mechanistic assays : Western blotting detects caspase-3 activation, confirming apoptosis induction .

Advanced: How can kinetic and thermodynamic studies elucidate the reaction mechanisms involving this acrylonitrile derivative?

Answer:

- Kinetic profiling : UV-Vis monitoring of intermediate formation reveals a rate-limiting step at 40°C (k = 0.12 s<sup>-1</sup>) .

- Thermodynamic parameters : ΔH‡ = 45 kJ/mol and ΔS‡ = −60 J/mol·K suggest a concerted cyclization mechanism .

- Competitive pathways : Competing hydrolysis (pH >8) reduces yield, necessitating buffered conditions .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.